molecular formula C18H10BrClN2S B5315390 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile

Cat. No. B5315390
M. Wt: 401.7 g/mol
InChI Key: UNSLMRLGJFYJDV-ZROIWOOFSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile, also known as BPTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. In materials science, the mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile involves its ability to form stable π-conjugated systems with other molecules, which can be used to create organic semiconductors with desirable electronic properties. In environmental science, the mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile involves its ability to selectively bind to specific metal ions, which leads to changes in its fluorescent properties that can be used to detect the presence of these ions in water.
Biochemical and Physiological Effects:
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, depending on its application. In cancer cells, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In materials science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been shown to have desirable electronic properties, including high charge mobility and low energy loss, which make it a promising candidate for use in electronic devices. In environmental science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been shown to selectively bind to specific metal ions, which can be used to detect the presence of these ions in water with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile in lab experiments include its high potency and selectivity, as well as its ability to form stable π-conjugated systems with other molecules. However, the limitations of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile, including the development of novel anticancer agents based on its structure, the synthesis of new organic materials with improved electronic properties, and the use of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile as a fluorescent probe for the detection of other analytes in addition to metal ions. Additionally, further studies are needed to determine the potential toxicity and environmental impact of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile, as well as to optimize its synthesis and purification methods for use in large-scale applications.

Synthesis Methods

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile involves the reaction of 4-bromobenzaldehyde, 2-aminothiazole, 4-chlorobenzaldehyde, and malononitrile in the presence of a catalyst. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been shown to have anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. In materials science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been used as a building block for the synthesis of novel organic materials with potential applications in electronic devices. In environmental science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile has been studied for its potential use as a fluorescent probe for the detection of toxic metal ions in water.

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLMRLGJFYJDV-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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